(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

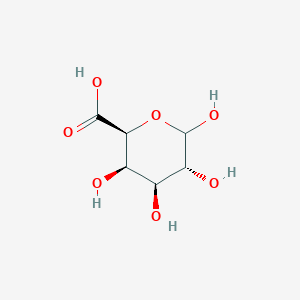

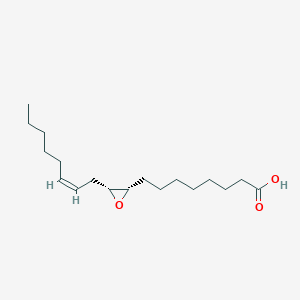

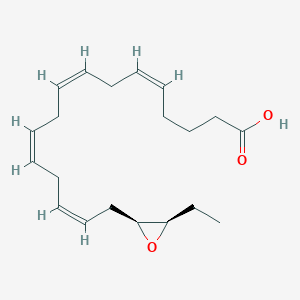

El carbamato de pseudoefedrina terc-butilo es un compuesto químico categorizado como una anfetamina. Es un derivado de la pseudoefedrina, donde el grupo amino está protegido por un grupo carbamato terc-butilo. Este compuesto se utiliza principalmente como un estándar de referencia analítico y como precursor en la síntesis de otros compuestos, como la metanfetamina .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de carbamato de pseudoefedrina terc-butilo generalmente implica la reacción de pseudoefedrina con dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como el carbonato de sodio. La reacción procede en condiciones suaves, generalmente a temperatura ambiente, para producir el carbamato deseado .

Métodos de producción industrial: La producción industrial de carbamato de pseudoefedrina terc-butilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y calidad del producto final. La reacción se lleva a cabo típicamente en reactores grandes con monitoreo continuo de temperatura, presión y pH para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El carbamato de pseudoefedrina terc-butilo sufre diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo carbamato puede ser sustituido en condiciones específicas para producir diferentes derivados.

Hidrólisis: El grupo carbamato terc-butilo puede ser hidrolizado en condiciones ácidas para liberar la amina libre.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se utilizan comúnmente reactivos como haluros de alquilo y bases.

Hidrólisis: Se utilizan reactivos ácidos como el ácido clorhídrico o el ácido trifluoroacético para escindir el grupo carbamato.

Productos principales:

Reacciones de sustitución: Varios derivados sustituidos de la pseudoefedrina.

Hidrólisis: Pseudoefedrina libre y alcohol terc-butílico.

Aplicaciones Científicas De Investigación

El carbamato de pseudoefedrina terc-butilo tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del carbamato de pseudoefedrina terc-butilo implica su función como grupo protector de la función amino de la pseudoefedrina. El grupo carbamato estabiliza la molécula, evitando reacciones no deseadas durante los procesos sintéticos. Tras la hidrólisis, se libera la amina libre, lo que permite que participe en reacciones químicas adicionales .

Compuestos similares:

Pseudoefedrina: El compuesto principal, utilizado como descongestionante y estimulante.

Metanfetamina: Un potente estimulante del sistema nervioso central sintetizado a partir de la pseudoefedrina.

Efedrina: Un compuesto similar con propiedades tanto descongestionantes como estimulantes.

Unicidad: El carbamato de pseudoefedrina terc-butilo es único debido a su función como grupo protector, que permite reacciones y modificaciones selectivas en la química sintética. Esta propiedad lo hace valioso en la síntesis de moléculas complejas donde la protección del grupo amino es crucial .

Comparación Con Compuestos Similares

Pseudoephedrine: The parent compound, used as a decongestant and stimulant.

Methamphetamine: A potent central nervous system stimulant synthesized from pseudoephedrine.

Ephedrine: A similar compound with both decongestant and stimulant properties.

Uniqueness: Pseudoephedrine tert-butyl carbamate is unique due to its role as a protecting group, which allows for selective reactions and modifications in synthetic chemistry. This property makes it valuable in the synthesis of complex molecules where the protection of the amino group is crucial .

Propiedades

Fórmula molecular |

C15H23NO3 |

|---|---|

Peso molecular |

265.35 g/mol |

Nombre IUPAC |

tert-butyl N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3/t11-,13+/m0/s1 |

Clave InChI |

SIKODEFLCMOILM-WCQYABFASA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |

SMILES isomérico |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |

Sinónimos |

t-BOC Pseudoephedrine; N-Butoxycarbonyl-Pseudoephedrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)